![molecular formula C20H19N5O3S B2743405 N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((7-phenyl-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamide CAS No. 923132-14-3](/img/structure/B2743405.png)
N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((7-phenyl-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((7-phenyl-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamide is a useful research compound. Its molecular formula is C20H19N5O3S and its molecular weight is 409.46. The purity is usually 95%.
BenchChem offers high-quality N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((7-phenyl-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((7-phenyl-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antitumor Activity
Compounds bearing heterocyclic rings, similar in complexity to the mentioned chemical, have been synthesized and evaluated for their potential antitumor activities. For instance, derivatives of N-[4-(benzothiazole-2-yl)phenyl]acetamide have shown considerable anticancer activity against various cancer cell lines, underlining the importance of heterocyclic structures in the development of new anticancer agents (Yurttaş, Tay, & Demirayak, 2015).
Anti-inflammatory and p38α MAP Kinase Inhibition
Novel derivatives incorporating heterocyclic thioacetamide structures have demonstrated significant in vitro and in vivo anti-inflammatory activity, as well as potent inhibition of p38α MAP kinase, a key enzyme involved in inflammatory responses. This suggests potential for the treatment of inflammation-related disorders (Tariq, Kamboj, Alam, & Amir, 2018).
Anthelmintic Activity
The synthesis of compounds featuring 1,2,4-triazole moieties clubbed with benzimidazole rings has been reported, showing good anthelmintic activity against Pheretima posthumous, indicating the potential for novel anthelmintic drugs (Kumar & Sahoo, 2014).
Antioxidant Properties
Benzimidazole derivatives have been prepared and evaluated as antioxidants for base stock oil, demonstrating the role of such heterocyclic compounds in protecting organic materials from oxidative degradation (Basta et al., 2017).
Antimicrobial Activity
The synthesis of 1,2,3-triazoles tethering bioactive benzothiazole nucleus and their evaluation for antimicrobial activity against various bacterial and fungal strains highlight the significance of combining heterocycles for developing new antimicrobials (Rezki, 2016).
properties
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-2-[(7-phenyl-5,6-dihydroimidazo[2,1-c][1,2,4]triazol-3-yl)sulfanyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N5O3S/c26-18(21-11-14-6-7-16-17(10-14)28-13-27-16)12-29-20-23-22-19-24(8-9-25(19)20)15-4-2-1-3-5-15/h1-7,10H,8-9,11-13H2,(H,21,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MEIJYIPTCQKGSE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2C(=NN=C2SCC(=O)NCC3=CC4=C(C=C3)OCO4)N1C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N5O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((7-phenyl-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.